![molecular formula C9H4F5NOS B12873632 2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole is an organic compound that belongs to the class of heterocyclic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of difluoromethyl and trifluoromethylthio groups in this compound makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethyl radicals to functionalize the oxazole ring, often under mild conditions and with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to handle the reactive intermediates. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical and agrochemical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxazole ring.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: This compound has a similar difluoromethyl group but a different heterocyclic core.
2-(Trifluoromethylthio)benzo[d]oxazole: This compound shares the trifluoromethylthio group but lacks the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both difluoromethyl and trifluoromethylthio groups, which confer distinct chemical and biological properties. This dual functionality makes it particularly valuable for applications requiring high specificity and potency.
Eigenschaften
Molekularformel |
C9H4F5NOS |
|---|---|
Molekulargewicht |
269.19 g/mol |
IUPAC-Name |
2-(difluoromethyl)-6-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NOS/c10-7(11)8-15-5-2-1-4(3-6(5)16-8)17-9(12,13)14/h1-3,7H |
InChI-Schlüssel |
HSYNKXUFIYPLOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


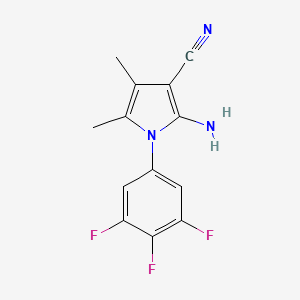
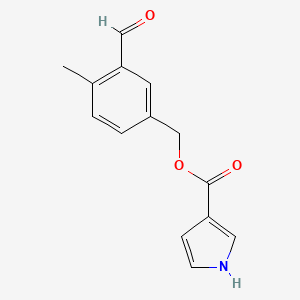
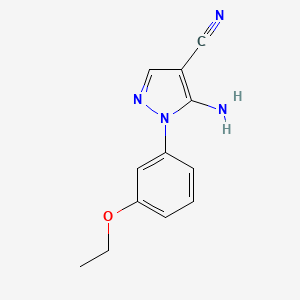
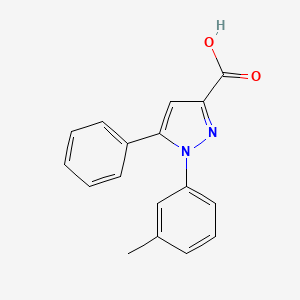

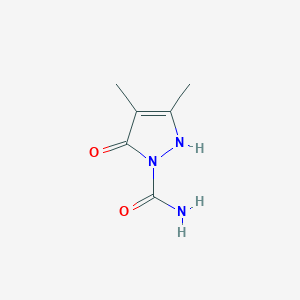
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)
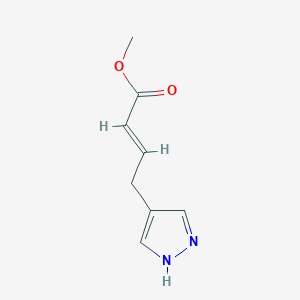
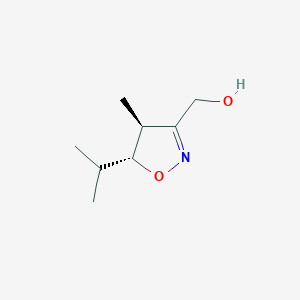


![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)


